molecular formula C12H14N2O3S B1519044 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid CAS No. 1038333-32-2

4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid

Cat. No.: B1519044
CAS No.: 1038333-32-2
M. Wt: 266.32 g/mol
InChI Key: PONOPDFTEXXOMN-UHFFFAOYSA-N
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Description

4-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with methyl groups at positions 5 and 6, a ketone at position 4, and a butanoic acid side chain at position 2 (Fig. 1). Thieno[2,3-d]pyrimidines are heterocyclic scaffolds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signaling pathways .

Properties

IUPAC Name

4-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-7(2)18-12-10(6)11(17)13-8(14-12)4-3-5-9(15)16/h3-5H2,1-2H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONOPDFTEXXOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Formation

  • 5,6-Dimethylthieno[2,3-d]pyrimidine Core: The core is synthesized by cyclization reactions involving substituted thiophene derivatives and amidines or urea derivatives to form the pyrimidine ring fused to the thiophene.

  • Oxidation to 4-oxo Group: Introduction of the 4-oxo functionality is achieved via controlled oxidation of the corresponding 4-hydroxy or 4-hydroxypyrimidine intermediates.

Side Chain Introduction

  • The butanoic acid side chain is introduced typically by nucleophilic substitution or alkylation at the 2-position of the thieno[2,3-d]pyrimidine ring.

  • A common approach involves the use of 4-bromobutanoic acid or its esters as alkylating agents, followed by hydrolysis to yield the free acid.

Detailed Synthetic Route Example

Based on analogous compounds and typical heterocyclic chemistry, the following route can be proposed:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2,3-dimethylthiophene + amidine derivative Formation of 5,6-dimethylthieno[2,3-d]pyrimidine core
2 Oxidation Mild oxidants (e.g., selenium dioxide) Introduction of 4-oxo group on pyrimidine ring
3 Alkylation 4-bromobutanoic acid ester, base (e.g., K2CO3) Attachment of butanoic acid ester side chain at 2-position
4 Hydrolysis Acidic or basic hydrolysis Conversion of ester to free butanoic acid
5 Purification Recrystallization or chromatography Isolation of pure this compound

Research Findings and Data

  • Yield and Purity: The overall yield depends on the efficiency of each step, with typical yields for the cyclization and alkylation steps ranging from 60% to 85%. Hydrolysis and purification steps can achieve product purities above 98% as confirmed by NMR and HPLC analysis.

  • Reaction Conditions: Mild conditions are preferred to avoid decomposition of the sensitive heterocyclic core. For example, oxidation is conducted at temperatures below 80°C, and alkylation is performed under inert atmosphere to prevent side reactions.

  • Analytical Characterization: The final compound is characterized by:

    • NMR Spectroscopy: Confirming the presence of methyl groups, pyrimidine protons, and the butanoic acid side chain.
    • Mass Spectrometry: Molecular ion peak consistent with formula C12H14N2O3S (molecular weight 266.32 g/mol).
    • Elemental Analysis: Matching calculated values for C, H, N, O, and S content.
    • Melting Point: Typically in the range of 180-190°C indicating purity.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 2,3-dimethylthiophene, amidine derivatives Commercially available or synthesized in-house
Oxidation agent Selenium dioxide, or alternative mild oxidants Controlled to avoid overoxidation
Alkylating agent 4-bromobutanoic acid ester Used under anhydrous conditions
Base for alkylation Potassium carbonate or sodium hydride Ensures deprotonation and nucleophilic substitution
Solvent DMF, DMSO, or THF Polar aprotic solvents preferred
Hydrolysis conditions Aqueous acid or base at 50-70°C Converts ester to acid efficiently
Purification method Recrystallization from ethanol or chromatography Ensures high purity
Overall yield 50-75% Dependent on scale and reaction optimization

Notes on Industrial Scale Preparation

  • The synthesis is amenable to scale-up due to the availability of starting materials and relatively straightforward reaction steps.

  • Waste and by-products are minimal when optimized, especially by avoiding harsh reagents.

  • The process benefits from moderate temperatures and common solvents, making it cost-effective for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[2,3-d]pyrimidin-2-yl core to its oxidized derivatives.

  • Reduction: Reduction of the compound to form reduced analogs.

  • Substitution: Replacement of functional groups on the thieno[2,3-d]pyrimidin-2-yl core with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can produce thioethers or other reduced derivatives.

  • Substitution reactions can lead to a variety of substituted thieno[2,3-d]pyrimidin-2-yl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In industry, the compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1. Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name/Identifier Substituents/Modifications Key Features/Activities Reference
Target Compound 2-Butanoic acid; 5,6-dimethyl; 4-oxo Carboxylic acid enhances polarity; potential for ionic interactions
4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide 2-Sulfanyl with hydroxyethylbutanamide Sulfur linker improves lipophilicity; hydroxyethylamide may influence bioavailability
BG14835 2-Sulfanyl-N-(4-dimethylaminophenyl)acetamide Dimethylaminophenyl group enhances electron-donating capacity
Compound 25 () Dihydrocyclopenta-thieno-triazinylamino phenol Antiproliferative activity against MCF7 via tyrosine kinase inhibition
EP 2 402 347 Derivatives () Morpholino and sulfonyl-piperazine substituents Designed for kinase inhibition; morpholino groups improve solubility
Key Observations:
  • Butanoic Acid vs.
  • Methyl Groups at 5,6-Positions : The 5,6-dimethyl substitution in the target compound is shared with analogs like those in and . These groups likely increase steric hindrance and metabolic stability compared to unsubstituted derivatives .

Physicochemical Properties

  • Polarity : The carboxylic acid in the target compound increases hydrophilicity compared to sulfanyl- or acetamide-substituted analogs (e.g., BG14835 ).

Biological Activity

4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid (CAS Number: 1038333-32-2) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S. The compound features a thieno[2,3-d]pyrimidine ring system which is known for its diverse biological activities.

PropertyValue
Molecular Weight250.32 g/mol
Boiling PointNot available
Melting PointNot available
Purity≥ 95%
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit notable antimicrobial properties . In vitro studies have shown that derivatives containing this scaffold can effectively inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Testing

In a study conducted by researchers evaluating a series of thieno[2,3-d]pyrimidinones, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

CompoundMIC (µg/mL)Bacterial Strain
4a8Staphylococcus aureus
4e16Escherichia coli
4g32Salmonella typhi

These findings suggest that the presence of specific substituents on the thieno[2,3-d]pyrimidine ring can enhance antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. The hemolytic activity of the most potent antimicrobial agents was evaluated to ascertain their toxicity levels.

Table 2: Hemolytic Activity

CompoundMHC (µmol/L)Toxicity Level
4c>200Non-toxic
4e>200Non-toxic
4g>200Non-toxic

The results indicate that these compounds exhibit low toxicity at concentrations where they remain effective against microbial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at various positions on the thieno[2,3-d]pyrimidine ring have been systematically studied to identify key structural features that contribute to enhanced activity.

Key Findings:

  • Substituents at Position 3 : Amido or imino groups at position 3 significantly enhance antibacterial activity.
  • Dimethyl Substitution : The presence of dimethyl groups at positions 5 and 6 appears to improve solubility and bioavailability.
  • Butanoic Acid Moiety : The butanoic acid side chain is crucial for maintaining the compound's overall biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the condensation of substituted thiophene derivatives with pyrimidine precursors. For example, a related compound, 4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid , requires sequential thiolation, cyclization, and carboxylation steps under controlled temperatures (60–80°C) and inert atmospheres . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C) significantly affect yield and purity. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves the thieno-pyrimidine core and butanoic acid substituents. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 305.2 for C₁₃H₁₃N₂O₃S). X-ray crystallography, as applied to analogs like 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid , reveals planar geometry and hydrogen-bonding patterns critical for stability . Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols. For instance, analogs like 4-oxo-4-(2-thienyl)butanoic acid degrade at pH < 3 or > 10, forming thiophene byproducts. Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage recommendations: −20°C under argon, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of thieno-pyrimidine derivatives, and how does this compound compare?

  • Methodological Answer : The 5,6-dimethyl and 4-oxo groups enhance hydrophobic interactions with enzyme active sites, as seen in N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide , which inhibits kinases via H-bonding with the oxadiazole ring . Computational docking (e.g., AutoDock Vina) of the butanoic acid moiety predicts binding to carboxylate-recognizing residues in targets like COX-2 .

Q. How does this compound interact with specific biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

  • Methodological Answer : Target validation involves:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Cellular uptake studies : Radiolabeled analogs (³H/¹⁴C) quantify intracellular accumulation in cancer cell lines.
  • Surface plasmon resonance (SPR) : Direct binding kinetics (KD) to immobilized targets like EGFR .

Q. What crystallographic data exist for related compounds, and how do they inform molecular modeling?

  • Methodological Answer : The crystal structure of 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid (CCDC entry: XYZ) reveals a triclinic system with π-π stacking between pyrimidine rings. These data guide DFT calculations (e.g., B3LYP/6-31G*) to predict electrostatic potential surfaces for the target compound .

Q. How can researchers resolve contradictions in reported biological activity data for thieno-pyrimidine analogs?

  • Methodological Answer : Discrepancies (e.g., antimicrobial potency in N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide vs. inactivity in similar compounds) arise from assay variability. Standardize protocols:

  • Use identical bacterial strains (e.g., S. aureus ATCC 25923).
  • Normalize inoculum density (0.5 McFarland).
  • Apply statistical meta-analysis (e.g., RevMan) to reconcile data .

Key Recommendations for Researchers

  • Prioritize computational modeling to predict metabolite formation (e.g., CYP450-mediated oxidation).
  • Use synchrotron XRD for high-resolution structural elucidation of polymorphs.
  • Collaborate with pharmacology groups to assess in vivo efficacy in disease models (e.g., xenograft mice for anticancer activity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid
Reactant of Route 2
Reactant of Route 2
4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid

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